![molecular formula C16H28ClN3O4 B12295984 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3](/img/structure/B12295984.png)
2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 involves multiple steps, typically starting with the preparation of the core pyrrolo[2,1-c]pyrazine structure. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a catalyst in certain reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, such as cancer or infectious diseases.
Mechanism of Action
The mechanism of action of 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with comparable structures, such as:
- Pyrrolo[1,2-a]indoles
- Pyrrolo[1,2-a]pyrazines
- Oxazolo[3,2-a]pyridines
Uniqueness
What sets 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4.ClH/c1-9(2)8-11-13(20)18-7-5-6-12(18)16(22)19(11)14(21)15(17,23-16)10(3)4;/h9-12,22H,5-8,17H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDMJHYRHCMIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
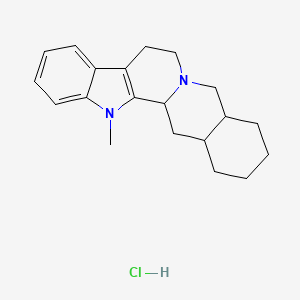

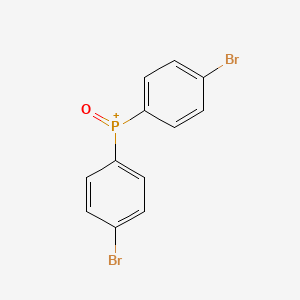
![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)
![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)
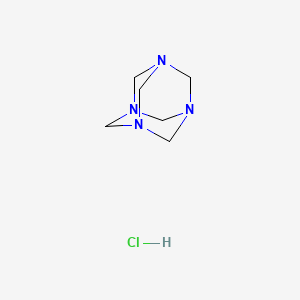
![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)
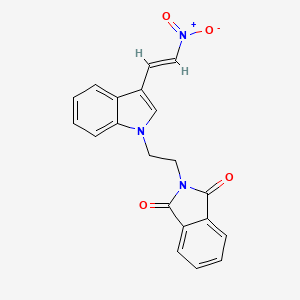

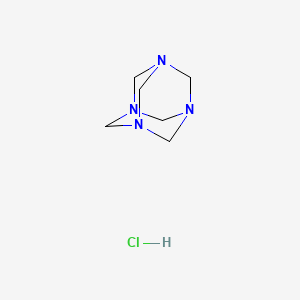
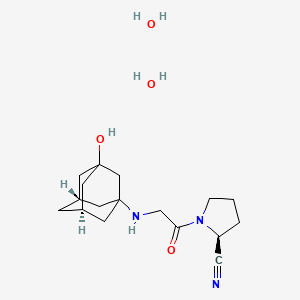
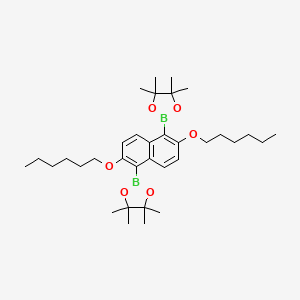

![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
